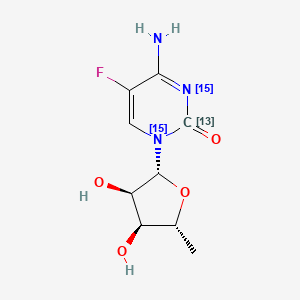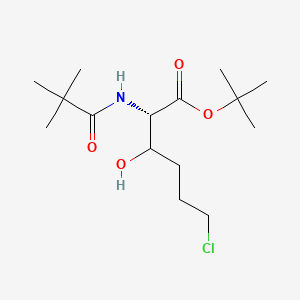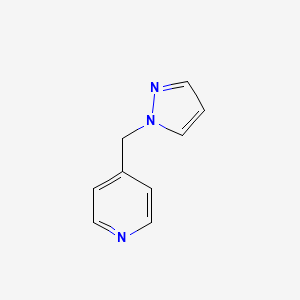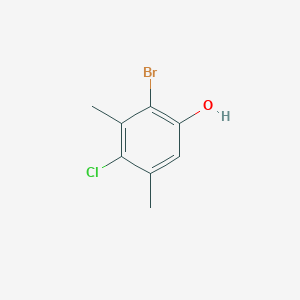
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and sulfonamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and sulfonamide-modified molecules.
Scientific Research Applications
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
- 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
Uniqueness
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide stands out due to its unique combination of a quinoline core, piperazine ring, and sulfonamide group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H25FN4O4S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-4-oxo-3-(4-phenylpiperazine-1-carbonyl)-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C27H25FN4O4S/c1-30(20-9-7-19(28)8-10-20)37(35,36)22-11-12-25-23(17-22)26(33)24(18-29-25)27(34)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3,(H,29,33) |
InChI Key |
HSYPXUNKAOGURW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



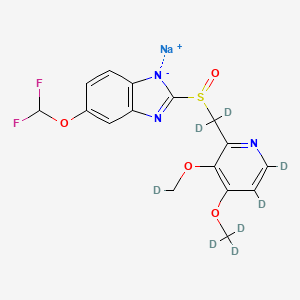
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)

